1,2,4-Triazine, 3-(methylthio)-5-(phenylmethyl)-
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Overview
Description
1,2,4-Triazine, 3-(methylthio)-5-(phenylmethyl)- is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound features a triazine ring substituted with a methylthio group at the 3-position and a phenylmethyl group at the 5-position, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine, 3-(methylthio)-5-(phenylmethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a nitrile compound, followed by the introduction of the methylthio and phenylmethyl groups through subsequent reactions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-quality 1,2,4-Triazine, 3-(methylthio)-5-(phenylmethyl)-.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazine, 3-(methylthio)-5-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield dihydro or tetrahydro derivatives.
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its anticancer properties, particularly as a tubulin inhibitor in cancer therapy.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,2,4-Triazine, 3-(methylthio)-5-(phenylmethyl)- involves its interaction with specific molecular targets. In the context of its anticancer activity, it acts as a tubulin inhibitor, disrupting microtubule dynamics essential for cell division . This interaction occurs at the colchicine binding site on tubulin, leading to the inhibition of mitosis and subsequent cell death.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazine-3(2H)-one: Known for its anticancer properties and similar mechanism of action.
1,2,4-Triazine-3-amine: Used in medicinal chemistry for its potential therapeutic applications.
Triazine-based covalent organic polymers: Employed in materials science for their stability and catalytic properties.
Uniqueness
1,2,4-Triazine, 3-(methylthio)-5-(phenylmethyl)- stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a methylthio group and a phenylmethyl group provides a versatile platform for further functionalization and application in various fields.
Properties
CAS No. |
832686-79-0 |
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Molecular Formula |
C11H11N3S |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
5-benzyl-3-methylsulfanyl-1,2,4-triazine |
InChI |
InChI=1S/C11H11N3S/c1-15-11-13-10(8-12-14-11)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI Key |
AXLQHHNKVQAXSC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CN=N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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